1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2/c19-17-7-4-8-18(15-17)21-13-11-20(12-14-21)10-9-16-5-2-1-3-6-16/h1-8,15H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMGWZZAFWDLFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501032720 | |
| Record name | Piperazine, 1-(3-chlorophenyl)-4-(2-phenylethyl)-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501032720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147429-37-6, 136534-45-7 | |
| Record name | 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147429376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazine, 1-(3-chlorophenyl)-4-(2-phenylethyl)-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501032720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LEH2E7AEU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 1 3 Chlorophenyl 4 2 Phenylethyl Piperazine and Its Analogues
Established Synthetic Routes for 1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine
The construction of this compound generally involves a two-stage process: the synthesis of the key intermediate, 1-(3-chlorophenyl)piperazine (B195711), followed by the attachment of the 2-phenylethyl group to the N4 nitrogen of the piperazine (B1678402) ring. google.comgoogle.com Several routes have been established for both stages, including reductive amination, palladium-catalyzed coupling reactions, and classical nucleophilic substitution methods.
Reductive Amination Approaches to this compound Synthesis
Reductive amination serves as a powerful and direct method for the formation of the C-N bond between the piperazine ring and the phenylethyl moiety. This approach typically involves the reaction of the pre-formed 1-(3-chlorophenyl)piperazine intermediate with phenylacetaldehyde (B1677652). The reaction proceeds via the initial formation of an iminium ion, which is then reduced in situ by a suitable reducing agent to yield the final tertiary amine product.
A common and mild reducing agent for this transformation is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is known for its selectivity and tolerance of a wide range of functional groups. nih.gov The reaction is typically carried out in a chlorinated solvent such as 1,2-dichloroethane (B1671644) (DCE) or dichloromethane (B109758) (DCM) at room temperature.
Table 1: Reductive Amination Approach
| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |
|---|
This methodology is highly efficient for creating N-substituted piperazines and is a cornerstone in combinatorial chemistry and drug discovery for generating libraries of analogues. znaturforsch.com
Coupling Reactions in the Synthesis of this compound
Modern cross-coupling reactions, particularly the Buchwald-Hartwig amination, provide an efficient route to the key 1-(3-chlorophenyl)piperazine intermediate. wikipedia.orglibretexts.orgacsgcipr.org This palladium-catalyzed reaction forms the C-N bond between an aryl halide (or triflate) and an amine. organic-chemistry.org In this context, piperazine (or a mono-protected derivative like N-Boc-piperazine) is coupled with a 3-chloro-substituted aryl halide, such as 1-bromo-3-chlorobenzene (B44181) or 1,3-dichlorobenzene.
The reaction requires a palladium catalyst, often a pre-catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand (e.g., BINAP, XPhos), along with a base (e.g., NaOtBu). nih.govwikipedia.org The use of modern, sophisticated ligands has enabled these reactions to proceed under milder conditions with high efficiency and broad substrate scope. nih.govorganic-chemistry.org
Once the 1-(3-chlorophenyl)piperazine intermediate is synthesized, the phenylethyl group is installed via standard N-alkylation with a 2-phenylethyl halide, such as 2-phenylethyl bromide, in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile (B52724) or DMF. nih.gov
Table 2: Synthesis via Coupling Reaction and Alkylation
| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |
|---|---|---|---|---|
| 1 | Piperazine | 1-Bromo-3-chlorobenzene | Pd Catalyst, Ligand, Base | 1-(3-chlorophenyl)piperazine |
Alternative Synthetic Pathways and Optimization for this compound
A more traditional and widely used pathway involves the cyclization reaction to form the piperazine ring directly onto the aromatic amine. This method starts with 3-chloroaniline (B41212), which is reacted with bis(2-chloroethyl)amine (B1207034) hydrochloride at elevated temperatures, often in a high-boiling solvent like xylene or in the absence of a solvent. google.comnih.gov This reaction directly yields 1-(3-chlorophenyl)piperazine hydrochloride.
The free base is then liberated and subsequently alkylated with a 2-phenylethyl halide as described previously. This multi-step synthesis is robust and has been widely applied to the production of various pharmaceutical intermediates. google.comgoogle.com
Optimization of this route often focuses on improving the yield and purity of the cyclization step and streamlining the workup procedures. For the final alkylation step, conditions can be fine-tuned by selecting the appropriate base, solvent, and temperature to maximize yield and minimize side reactions.
Derivatization Strategies for this compound Scaffold
The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of analogues to explore structure-activity relationships.
Modification at the Piperazine Nitrogen Positions
The two nitrogen atoms of the piperazine core are the primary points for derivatization.
N1-Aryl Group Modification : The synthesis of analogues can begin by replacing 3-chloroaniline with other substituted anilines in the initial ring-forming step or by using different aryl halides in a Buchwald-Hartwig coupling. This allows for the introduction of a wide variety of substituents on the phenyl ring, such as fluoro, methyl, cyano, and acetyl groups. researchgate.netbenthamopenarchives.com
N4-Substituent Modification : The N4 position is readily functionalized. Starting with the 1-(3-chlorophenyl)piperazine intermediate, a vast array of substituents can be introduced in place of the phenylethyl group. This is typically achieved through N-alkylation with various alkyl or benzyl (B1604629) halides or through reductive amination with different aldehydes or ketones. nih.govresearchgate.net
Substituent Variations on the Phenyl and Phenylethyl Moieties
Further diversification can be achieved by modifying the existing aromatic rings of the parent molecule.
3-Chlorophenyl Ring : As mentioned, using different starting anilines or aryl halides allows for systematic variation of the substitution pattern on this ring. Analogues with different halogen substitutions (e.g., 4-chloro, 3,4-dichloro), alkyl groups, or electron-withdrawing/donating groups can be synthesized to probe electronic and steric effects on biological activity. mdpi.com
Phenylethyl Moiety : The phenylethyl group can also be modified. Using substituted phenylacetaldehydes in the reductive amination route or substituted 2-phenylethyl halides in the alkylation route allows for the introduction of substituents onto the terminal phenyl ring. This enables the exploration of how modifications at this distal part of the molecule influence its properties.
Table 3: Examples of Derivatization
| Modification Site | Strategy | Example Reactants | Resulting Analogue Structure |
|---|---|---|---|
| N1-Aryl Group | Buchwald-Hartwig | 1-Bromo-4-fluorobenzene + Piperazine | 1-(4-fluorophenyl)-piperazine intermediate |
| N4-Substituent | N-Alkylation | 1-(3-chlorophenyl)piperazine + Benzyl bromide | 1-Benzyl-4-(3-chlorophenyl)piperazine |
| Phenylethyl Moiety | Reductive Amination | 1-(3-chlorophenyl)piperazine + (4-Methoxyphenyl)acetaldehyde | 1-(3-chlorophenyl)-4-(2-(4-methoxyphenyl)ethyl)piperazine |
These derivatization strategies provide a comprehensive toolkit for medicinal chemists to systematically modify the lead compound this compound and to develop new chemical entities with potentially improved pharmacological profiles.
Green Chemistry Principles and Sustainable Synthesis Approaches for this compound
The pharmaceutical industry is increasingly adopting the principles of green chemistry to minimize its environmental footprint, enhance safety, and improve economic efficiency. The synthesis of active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, presents a significant opportunity for the application of these principles. Sustainable synthesis focuses on the design of products and processes that reduce or eliminate the use and generation of hazardous substances. This involves innovations in solvent selection, energy consumption, catalysis, and atom economy.
Application of Green Principles in N-Arylpiperazine Synthesis
The formation of the N-aryl bond is a critical step in preparing the 1-(3-chlorophenyl)piperazine intermediate. Traditional methods often involve nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. While effective, these methods can require harsh conditions, expensive catalysts, and environmentally persistent solvents. Green chemistry offers several avenues for improvement.
Microwave-Assisted Synthesis: One of the most impactful green technologies is the use of microwave irradiation to accelerate chemical reactions. acs.orgnih.gov Conventional heating methods can require long reaction times, whereas microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes. tandfonline.com This not only conserves significant amounts of energy but can also lead to higher yields and cleaner reaction profiles by minimizing the formation of byproducts. For the synthesis of N-arylpiperazines, microwave irradiation has been successfully applied to the reaction between anilines and diethanolamine (B148213) derivatives, demonstrating a drastic reduction in reaction time compared to conventional heating. tandfonline.com
The table below illustrates a comparison between a hypothetical conventional approach and a potential green chemistry approach for the synthesis of the 1-(3-chlorophenyl)piperazine intermediate, based on findings for analogous compounds.
| Parameter | Conventional Approach | Green Chemistry Approach | Sustainability Advantage |
|---|---|---|---|
| Method | Conventional Reflux | Microwave-Assisted Synthesis | Reduced energy consumption and reaction time. nih.gov |
| Solvent | Toluene or DMF | Water or Diethylene Glycol Monomethyl Ether | Reduced toxicity and environmental impact. researchgate.net |
| Catalyst | Stoichiometric Base | Catalytic Palladium or Reusable Ionic Liquid | Higher atom economy, reduced waste, catalyst can be recycled. organic-chemistry.orgresearchgate.net |
| Reaction Time | 12-24 hours | 15-60 minutes | Increased throughput and energy efficiency. acs.orgtandfonline.com |
| Yield | Moderate | Good to Excellent | Improved process efficiency. |
Sustainable Approaches for N-Alkylation
The second key step is the N-alkylation of the 1-(3-chlorophenyl)piperazine intermediate to introduce the 2-phenylethyl group. The traditional approach often involves reacting the piperazine with a phenylethyl halide (e.g., 2-phenylethyl bromide). This method generates stoichiometric amounts of salt byproduct and uses halogenated reagents, which are often undesirable from an environmental perspective.
Reductive Amination: A greener alternative to direct alkylation with halides is reductive amination. nih.gov This method involves reacting the piperazine with phenylacetaldehyde in the presence of a reducing agent. This approach demonstrates higher atom economy as the only byproduct is water. Modern reductive amination protocols utilize safer and more selective reducing agents, avoiding highly toxic reagents like sodium cyanoborohydride. google.com
Photoredox Catalysis: Emerging as a powerful and sustainable synthetic tool, visible-light photoredox catalysis offers a green alternative for forming C-N bonds under mild conditions. mdpi.com Organic photoredox catalysis, in particular, avoids the use of costly and potentially toxic heavy metals. nih.gov This technology could be harnessed to develop novel pathways for the synthesis of complex piperazine derivatives, potentially through C-H functionalization or alternative coupling strategies that avoid pre-functionalized starting materials. mdpi.comnih.gov Such methods often proceed at ambient temperature, further reducing energy demands.
Continuous Flow Synthesis: Shifting from batch processing to continuous flow manufacturing is a key goal of green engineering. Flow reactors offer enhanced safety, better temperature control, and improved efficiency and scalability. researchgate.netnih.gov For the N-alkylation step, a flow process could allow for precise control over reaction conditions, potentially minimizing byproduct formation and enabling a more streamlined and automated synthesis.
The following table compares a traditional N-alkylation strategy with a greener, reductive amination approach.
| Parameter | Traditional Alkylation (with Alkyl Halide) | Green Alternative (Reductive Amination) | Sustainability Advantage |
|---|---|---|---|
| Reagents | 1-(3-chlorophenyl)piperazine + 2-Phenylethyl bromide | 1-(3-chlorophenyl)piperazine + Phenylacetaldehyde | Avoids use of halogenated compounds. |
| Byproducts | Inorganic Salt (e.g., HBr salt) | Water | Higher atom economy and significantly less waste. nih.gov |
| Solvent | Acetonitrile, DMF | Methanol, Ethanol | Use of more benign and biodegradable solvents. |
| Process Considerations | Requires a base to neutralize acid byproduct. | Single-pot reaction with a reducing agent. | Simplified process with fewer reagents and waste streams. |
By integrating these green chemistry principles—such as leveraging microwave energy, selecting benign solvents, utilizing catalytic reactions, and redesigning synthetic pathways for higher atom economy—a more sustainable and efficient manufacturing process for this compound can be envisioned.
Molecular Pharmacology and Receptor Interaction Profiling of 1 3 Chlorophenyl 4 2 Phenylethyl Piperazine
Dopamine (B1211576) Transporter (DAT) Ligand Research
Research into the interaction of 1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine with the dopamine transporter (DAT) has revealed it to be one of the most potent ligands discovered to date. nih.gov This high affinity is a defining characteristic of its molecular pharmacology.
Radioligand Binding Assays for DAT Affinity of this compound
Radioligand binding assays have been employed to quantitatively determine the affinity of this compound for the dopamine transporter. These experiments have established its exceptionally high affinity, with a reported dissociation constant (Ki) of 0.04 nM. nih.gov This value indicates a very strong binding interaction with the DAT, surpassing that of many well-known DAT inhibitors like cocaine, which has a Ki of 435 nM. nih.gov This makes this compound approximately 10,000 times more potent than cocaine as a DAT inhibitor in vitro. nih.gov
Comparative Analysis of DAT Selectivity over Norepinephrine (B1679862) Transporter (NET) and Serotonin (B10506) Transporter (SERT)
A critical aspect of the pharmacological profile of a DAT ligand is its selectivity over the other major monoamine transporters, the norepinephrine transporter (NET) and the serotonin transporter (SERT). This compound exhibits a high degree of selectivity for the DAT. nih.gov
Binding assays have shown a significantly lower affinity for both NET and SERT. The dissociation constant (Ki) for NET is reported to be 1107 nM, and for SERT, it is 802 nM. nih.gov When compared to its affinity for DAT (Ki = 0.04 nM), this compound is approximately 27,675-fold more selective for DAT over NET and 20,050-fold more selective for DAT over SERT. This pronounced selectivity underscores its specific interaction with the dopaminergic system.
Interactive Data Table: Monoamine Transporter Binding Affinity
| Transporter | Dissociation Constant (Ki) in nM |
| Dopamine Transporter (DAT) | 0.04 |
| Norepinephrine Transporter (NET) | 1107 |
| Serotonin Transporter (SERT) | 802 |
Sigma Receptor (σ1 and σ2) Affinities
The compound this compound was first described in a 1994 patent for a series of piperazine (B1678402) compounds intended as sigma receptor ligands. nih.govnih.gov Subsequent research confirmed that piperazine analogues, including this compound, demonstrate moderate-to-high affinity for both σ1 and σ2 receptor subtypes. nih.gov
Quantitative Evaluation of Sigma Receptor Binding for this compound
Ligand Selectivity Profiles Across Sigma Receptor Subtypes
Without specific Ki values for σ1 and σ2 receptors, a detailed quantitative analysis of the ligand's selectivity profile across these subtypes cannot be constructed. The available literature indicates an affinity for both, but does not provide the data necessary to determine if the compound has a preferential affinity for one subtype over the other. nih.gov
Serotonin Receptor (5-HT) Interactions
In addition to its primary activity at the dopamine transporter, this compound has been evaluated for its affinity at other neuronal receptors, including serotonin (5-HT) receptors. The compound shows a moderate affinity for the serotonin 5-HT2 subtype. nih.gov The reported dissociation constant (Ki) for 5-HT2 receptors is 53 nM. nih.gov This affinity is considerably lower than its affinity for the DAT but indicates a potential for interaction with the serotonergic system. The compound also displays a much lower affinity for D2-like dopamine receptors, with a Ki of 327 nM. nih.gov
Interactive Data Table: Other Receptor Binding Affinities
| Receptor | Dissociation Constant (Ki) in nM |
| Serotonin 5-HT2 | 53 |
| D2-like Dopamine | 327 |
Investigation of 5-HT Receptor Subtype Binding for this compound (e.g., 5-HT2, 5-HT2C)
Research into the receptor binding profile of this compound has demonstrated its interaction with the serotonin receptor system. Specifically, binding assays have determined its affinity for the 5-HT2 receptor subtype. The dissociation constant (Ki) for this compound at serotonin 5-HT2 receptors has been reported to be 53 nM. wikipedia.org This value indicates a moderate affinity for this receptor subtype. Further detailed investigations into its binding profile across a wider array of serotonin receptor subtypes, such as the 5-HT2C subtype, have not been sufficiently detailed in the available scientific literature.
Table 1: Binding Affinity of this compound for 5-HT2 Receptors
| Receptor Subtype | Dissociation Constant (Ki) |
| 5-HT2 | 53 nM |
Functional Assays of Serotonin Receptor Modulation by this compound
While binding studies have confirmed that this compound physically interacts with 5-HT2 receptors, comprehensive functional assays to determine the nature of this interaction are not extensively documented. Functional assays are critical for understanding whether a compound acts as an agonist (activating the receptor), an antagonist (blocking the receptor), a partial agonist, or an inverse agonist. Currently, the scientific literature lacks specific data from such functional studies for this compound, meaning its modulatory effect on serotonin receptor activity remains uncharacterized.
Other Neurotransmitter System Interactions
In addition to its effects on the serotonin system, the pharmacological profile of this compound has been evaluated through its interactions with other key neurotransmitter systems, including the dopaminergic, glutamatergic (NMDA), and opioid systems.
Dopamine D2-like Receptor Affinity Evaluation
The affinity of this compound for dopamine D2-like receptors has been quantified. Binding studies have established a dissociation constant (Ki) of 327 nM for this compound at D2-like receptors. wikipedia.org This indicates a lower affinity for D2-like receptors compared to its affinity for 5-HT2 receptors.
PCP/NMDA Receptor and Opioid Receptor Binding Assessment
The potential for this compound to interact with the phencyclidine (PCP) binding site on the N-methyl-D-aspartate (NMDA) receptor and with opioid receptors has been assessed. The compound demonstrates a very low affinity for both of these receptor systems. The reported dissociation constant (Ki) for both the PCP/NMDA receptor and opioid receptors is greater than 10,000 nM. wikipedia.org This high Ki value suggests that this compound has a negligible interaction with these particular receptor targets under typical assay conditions.
Table 2: Binding Affinities of this compound for Other Neurotransmitter Receptors
| Receptor/Site | Dissociation Constant (Ki) |
| Dopamine D2-like | 327 nM |
| PCP/NMDA | >10000 nM |
| Opioid | >10000 nM |
Structure Activity Relationship Sar Studies of 1 3 Chlorophenyl 4 2 Phenylethyl Piperazine and Its Analogues
Positional and Substituent Effects on Receptor Binding Affinities
The nature and position of substituents on the aromatic rings and the characteristics of the linker chain are pivotal in determining the affinity and selectivity of these compounds for their molecular targets.
The presence and position of a halogen atom on the N-arylpiperazine scaffold significantly modulate the compound's pharmacological properties. Halogens, like the chlorine atom in 1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine, can alter a molecule's lipophilicity, electronic distribution, and metabolic stability, thereby affecting its interaction with receptor binding sites. researchgate.netnih.gov
Studies on various arylpiperazine derivatives have shown that both the type of halogen and its substitution pattern on the phenyl ring are crucial for receptor affinity. For instance, in a series of N-[2-[4-(aryl)piperazin-1-yl]ethyl]benzamides, a chlorine atom at the para-position of the phenyl ring was found to be favorable for dopamine (B1211576) D4 receptor affinity. drugbank.com The steric and electronic effects of the chlorine substituent can lead to specific interactions, such as halogen bonds or favorable hydrophobic contacts, within the amino acid residues of the target protein. nih.gov The replacement of chlorine with other halogens like fluorine can also impact activity; fluorine's high electronegativity can alter the basicity of the nearby piperazine (B1678402) nitrogen, potentially improving bioavailability and receptor affinity. researchgate.net
Table 1: Effect of Phenyl Ring Substitution on Sigma-1 Receptor (S1R) Affinity Data derived from studies on benzylpiperidine/piperazine-based compounds.
| Compound | Substitution on Phenyl Ring | S1R Affinity (Ki, nM) |
| Analogue 1 | Unsubstituted | 24 |
| Analogue 2 | 4-Fluoro | >1000 |
| Analogue 3 | 4-Hydroxy | 120 |
The N-phenylethyl substituent is another critical determinant of the pharmacological activity of this compound. Modifications to this chain can drastically alter binding affinity and selectivity. Research on related compounds has demonstrated that changes in the length of the alkyl linker between the piperazine ring and the terminal phenyl group affect receptor interactions. drugbank.comresearchgate.net
For a series of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide derivatives, elongating the intermediate alkyl chain from ethyl to propyl or butyl resulted in a marked decrease in dopamine D4 receptor affinity. drugbank.com This suggests that the two-carbon (ethyl) spacer is optimal for positioning the terminal phenyl group within the receptor's binding pocket.
Furthermore, substitutions on the phenyl ring of the phenylethyl moiety can also modulate activity. In a series of 4-arylpiperazine-ethyl carboxamides, introducing a trifluoromethyl (CF3) group at the meta-position of the distal phenyl ring was found to be highly effective for increasing affinity and selectivity for the 5-HT1A receptor over the dopamine D4.2 receptor. researchgate.net This indicates that the electronic properties and steric bulk of substituents on this terminal ring play a significant role in fine-tuning ligand-receptor interactions.
Computational Approaches to SAR Prediction
Computational chemistry provides powerful tools to predict and rationalize the SAR of piperazine derivatives, offering insights that guide the design of new molecules.
QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For arylpiperazine derivatives, various QSAR models have been developed to predict their affinity for different receptors.
A 2D-QSAR study on aryl alkanol piperazine derivatives identified key molecular descriptors influencing their antidepressant activities. nih.gov For 5-hydroxytryptamine (5-HT) reuptake inhibition, descriptors related to atom type counts (Atype_C_6), dipole moment (Dipole-mag), and electronic properties (S_sssCH, Jurs-PNSA-3) were found to be significant. nih.gov In another study, a genetic function approximation (GFA) algorithm was used to build a QSAR model for the affinity of arylpiperazines towards the α1-adrenoceptor. This model revealed that the number of rotatable bonds, hydrogen-bond properties, and a topological descriptor were crucial for the binding process. acs.org
Hologram QSAR (HQSAR), a 2D-QSAR method, was successfully applied to a series of arylpiperazines with affinity for the 5-HT1A receptor. The resulting model, which showed high statistical significance (q² = 0.81, r² = 0.96), indicated that specific atomic fragments and their connections are key contributors to receptor binding. nih.gov These models provide valuable information for designing new compounds with improved affinity prior to their synthesis. nih.gov
DFT is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. mdpi.com For piperazine derivatives, DFT calculations can determine crucial electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the distribution of atomic charges, and the molecular electrostatic potential (MEP). nih.govsysrevpharm.org
These calculated descriptors help in understanding how a ligand interacts with its receptor. For example, the HOMO and LUMO energies relate to the molecule's ability to donate or accept electrons, which is important for charge-transfer interactions within the binding site. nih.gov The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions that are likely to engage in electrostatic interactions or hydrogen bonding with the receptor. mdpi.com DFT studies can thus rationalize observed SAR trends and predict the reactivity of novel chemical structures. mdpi.comnih.gov
Table 2: Key Molecular Descriptors from DFT Calculations
| Descriptor | Information Provided | Relevance to Ligand-Receptor Interaction |
| HOMO Energy | Electron-donating ability | Charge-transfer interactions |
| LUMO Energy | Electron-accepting ability | Charge-transfer interactions |
| HOMO-LUMO Gap | Chemical reactivity and stability | Governs the ease of electronic excitation |
| Atomic Charges | Partial charge on each atom | Electrostatic interactions, hydrogen bonding |
| MEP | 3D charge distribution | Predicts sites for non-covalent interactions |
MD simulations provide a dynamic view of the interaction between a ligand and its biological target over time. dntb.gov.ua By simulating the movements of atoms in the ligand-receptor complex, MD can predict the stability of the binding pose, identify key amino acid residues involved in the interaction, and calculate the binding free energy. frontiersin.orgresearcher.life
For phenyl-piperazine scaffolds, MD simulations have been used to confirm stable binding within a target's active site. nih.gov These simulations can reveal specific non-covalent interactions, such as π-stacking between the ligand's aromatic rings and aromatic residues (e.g., phenylalanine) in the receptor, as well as hydrogen bonds and hydrophobic contacts. nih.govnih.gov By tracking these interactions over the course of the simulation (e.g., 100 nanoseconds), researchers can assess the stability of the complex. frontiersin.orgresearcher.life This detailed, atomistic understanding of the binding process is invaluable for explaining observed SAR data and for the rational, structure-based design of more potent and selective ligands. dntb.gov.uafrontiersin.org
Preclinical in Vitro Research Methodologies and Findings
Cellular and Subcellular Binding Assays
Initial investigations into the pharmacological profile of 1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine identified it as a compound with a high affinity for various neuroreceptors and transporters through radioligand binding assays. nih.govnih.gov These assays are fundamental in determining how a compound interacts with its biological targets at a molecular level.
While specific protocols for the membrane preparations used in the initial studies of this compound are not extensively detailed in all available literature, the standard methodology for such assays involves the use of membrane homogenates from tissues or cells that express the target receptor or transporter. For instance, in a study identifying its high affinity for the dopamine (B1211576) transporter (DAT), pharmacological evaluations were conducted at various neurotransmitter receptors and transporters. nih.gov
Typically, these assays involve incubating a membrane preparation containing the target with a radiolabeled ligand that is known to bind to the target. The test compound, this compound, is then added at various concentrations to compete with the radioligand for binding. The amount of radioactivity is measured to determine the test compound's ability to displace the radioligand, from which its binding affinity (Ki) can be calculated. giffordbioscience.com
There is no publicly available research detailing specific receptor occupancy measurements for this compound in cellular systems.
Functional Pharmacological Assays
Functional assays are crucial for determining the biological effect of a compound after it binds to a target. For this compound, research has primarily focused on its interaction with neurotransmitter transporters.
Information regarding cAMP modulation studies for this compound is not available in the reviewed scientific literature.
Research has identified this compound as a highly potent dopamine reuptake inhibitor. dbpedia.orgwikipedia.org This was a serendipitous discovery, as the initial investigation was exploring a series of piperazine (B1678402) compounds as potential sigma receptor ligands. dbpedia.orgwikipedia.org
Neurotransmitter uptake inhibition is commonly measured using synaptosomes, which are isolated nerve terminals prepared from brain tissue. nih.govgiffordbioscience.comnih.gov These preparations contain the necessary molecular machinery for neurotransmitter uptake. thermofisher.com The assay typically involves incubating synaptosomes with a radiolabeled neurotransmitter, such as [3H]dopamine, and the test compound. The ability of the compound to inhibit the uptake of the radiolabeled neurotransmitter into the synaptosomes is then quantified. giffordbioscience.com
Studies revealed that this compound has a dissociation constant (Ki) of 0.04 nM for the dopamine transporter (DAT), making it one of the most potent DAT ligands described. wikipedia.org Its potency as a dopamine transporter inhibitor is approximately 10,000 times greater than that of cocaine in vitro. wikipedia.org The compound demonstrates high selectivity for DAT, with significantly lower affinity for the norepinephrine (B1679862) transporter (NET) and the serotonin (B10506) transporter (SERT). wikipedia.org
Cellular Cytotoxicity Assessment in Preclinical Models
There is no available data from in vitro studies assessing the cellular cytotoxicity of this compound in preclinical models. Standard cytotoxicity assays, which measure parameters like cell membrane integrity (e.g., LDH release) or metabolic activity, have not been reported for this specific compound in the available literature. thermofisher.comabcam.com
Compound Reference Table
| Compound Name | Other Names |
| This compound | 3C-PEP |
| meta-chlorophenylpiperazine | mCPP |
| Cocaine | |
| Phenethylamine |
Research Findings Data Table
| Target | Binding Affinity (Ki) in nM |
|---|---|
| Dopamine Transporter (DAT) | 0.04 |
| Serotonin 5-HT2 Receptors | 53 |
| D2-like Receptors | 327 |
| Serotonin Transporter (SERT) | 802 |
| Norepinephrine Transporter (NET) | 1107 |
| PCP/NMDA Receptor | >10000 |
| Opioid Receptors | >10000 |
MTT Assays in Relevant Cell Lines (e.g., HEK293 cells)
Currently, there are no published studies that have utilized the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the metabolic activity of cell lines, such as HEK293, upon exposure to this compound. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability. The absence of such data means that the half-maximal inhibitory concentration (IC50) of this compound, a key measure of its potency in reducing cell viability, remains unknown.
Evaluation of Cellular Viability and Proliferation in Response to this compound
Similarly, broader evaluations of cellular viability and proliferation in response to this compound are not documented in the available scientific literature. While the compound has been identified as a designer drug and a potent ligand for the dopamine transporter, its effects on fundamental cellular processes like cell division and survival have not been reported. wikipedia.orgdbpedia.org
Research into other arylpiperazine derivatives has shown a range of cytotoxic activities in various cancer cell lines. mdpi.comresearchgate.netnih.gov However, these findings cannot be extrapolated to this compound without direct experimental evidence. The specific chemical structure of a compound plays a crucial role in its biological activity, and therefore, dedicated in vitro studies are necessary to determine its cellular effects.
Preclinical in Vivo Research in Animal Models Non Human
Behavioral Neuroscience Paradigms in Rodents
No peer-reviewed studies detailing the effects of 1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine on locomotor activity in rodents have been identified. As a potent dopamine (B1211576) reuptake inhibitor, it would be hypothesized to increase locomotor activity, but empirical data from controlled experiments are not available in the current body of scientific literature.
There are no published studies investigating the reward-related behaviors of this compound using self-administration models in rodents. Such studies would be crucial to understanding its potential for reinforcement and abuse liability, given its high affinity for the dopamine transporter.
No specific studies on the effects of this compound in established rodent models of anxiety-like behavior, such as the elevated plus-maze or light-dark box, were found in the scientific literature.
Neurochemical Analysis in Animal Brain Tissue
There is no available research that has utilized in vivo microdialysis to monitor changes in neurotransmitter levels, particularly dopamine, in the brains of animals administered this compound. This technique would be instrumental in confirming its presumed mechanism of action in vivo.
No receptor occupancy studies for this compound in animal brains have been published. Such studies, often employing techniques like positron emission tomography (PET), would be necessary to determine the extent and duration of dopamine transporter engagement in the living brain.
While this compound has been identified as a potent dopamine transporter ligand in vitro, there is a conspicuous absence of in vivo research in animal models to characterize its behavioral and neurochemical profile. The lack of data across fundamental preclinical paradigms, including locomotor activity, reward-related behavior, anxiety models, microdialysis, and receptor occupancy studies, underscores the need for further investigation to understand the physiological and behavioral effects of this compound.
Advanced Analytical Techniques in 1 3 Chlorophenyl 4 2 Phenylethyl Piperazine Research
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for probing the molecular structure of 1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine. By interacting with the molecule using various forms of electromagnetic radiation, these methods provide detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map the carbon-hydrogen framework.
For this compound, the ¹H NMR spectrum would be expected to show distinct signals for each unique proton environment. The integration of these signals would correspond to the number of protons, their splitting patterns would reveal adjacent protons, and their chemical shifts would indicate the electronic environment.
Expected ¹H NMR Spectral Features for this compound:
Aromatic Protons: Signals in the range of ~6.8-7.3 ppm. The protons on the 3-chlorophenyl group would exhibit a complex splitting pattern characteristic of a substituted benzene (B151609) ring. The five protons of the phenylethyl group's phenyl ring would also appear in this region.
Piperazine (B1678402) Ring Protons: The eight protons of the piperazine ring are non-equivalent and would likely appear as complex multiplets in the ~2.6-3.4 ppm range.
Ethyl Linker Protons: The two methylene (B1212753) (-CH₂-) groups of the phenylethyl moiety would be expected to appear as two distinct triplets around ~2.7-2.9 ppm.
Similarly, the ¹³C NMR spectrum would provide a signal for each unique carbon atom in the molecule, confirming the total number of carbons and their chemical environment (aromatic, aliphatic).
As a direct experimental example is unavailable for the title compound, the ¹H NMR data for the related compound 1-(3-chlorophenyl)piperazine (B195711) hydrochloride is presented below to illustrate the typical chemical shifts for the shared chlorophenylpiperazine (B10847632) moiety. dbpedia.org
Table 1: Representative ¹H NMR Data for 1-(3-chlorophenyl)piperazine hydrochloride in DMSO-d₆
| Assignment | Chemical Shift (ppm) |
|---|---|
| Aromatic CH | 7.26 |
| Aromatic CH | 7.04 |
| Aromatic CH | 6.96 |
| Aromatic CH | 6.87 |
| Piperazine CH₂ | 3.46 |
| Piperazine CH₂ | 3.18 |
| NH (acid salt) | 9.66 |
Data sourced from ChemicalBook for illustrative purposes. dbpedia.org
Mass Spectrometry (MS) for Molecular Mass Confirmation and Purity Assessment
Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns. For this compound (C₁₈H₂₁ClN₂), the exact molecular mass is 300.1393 g/mol . nih.govnih.gov
In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 300. Due to the presence of chlorine, a characteristic isotopic pattern would be seen for this peak and its fragments, with an [M+2]⁺ peak at m/z 302 that is approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Key fragmentation pathways would likely involve the cleavage of the bonds adjacent to the piperazine nitrogen atoms. Expected fragments would include ions corresponding to the loss of the phenylethyl group or cleavage of the piperazine ring itself.
To demonstrate the fragmentation pattern of the chlorophenylpiperazine core, mass spectral data for 1-(3-chlorophenyl)piperazine (mCPP) is often referenced. In its mass spectrum, the molecular ion appears at m/z 196, with a prominent fragment at m/z 154, resulting from the loss of a C₃H₆N fragment from the piperazine ring. massbank.eumzcloud.org
Table 2: Key Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₁ClN₂ | PubChem nih.gov |
| Molar Mass | 300.83 g/mol | Wikipedia wikipedia.org |
| Exact Mass | 300.1393 g/mol | PubChem nih.gov |
This table presents computed and established data for the title compound.
UV-Vis and Fluorescence Spectroscopy for Photophysical Properties (if relevant for derivatives)
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The aromatic rings (chlorophenyl and phenyl) in this compound are the primary chromophores. The UV spectrum would be expected to show characteristic absorption bands, likely between 200 and 300 nm. For the related compound 1-(3-chlorophenyl)piperazine hydrochloride, absorption maxima (λmax) have been reported at 211, 249, and 288 nm.
Fluorescence spectroscopy, which measures the emission of light from a substance that has absorbed light, is highly dependent on molecular structure. While the parent compound may not be strongly fluorescent, derivatives can be synthesized to enhance or introduce fluorescent properties, which is a common strategy in the development of probes and imaging agents. The photophysical properties of piperazine-substituted derivatives are an active area of research, where modifications to the core structure can tune the absorption and emission characteristics for specific applications.
Chromatographic Separation and Quantification
Chromatographic methods are essential for separating the target compound from impurities, starting materials, or other components in a mixture, as well as for quantifying its concentration.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds and for performing quantitative analysis. For a compound like this compound, a reversed-phase HPLC method would typically be employed.
In this setup, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase, often a mixture of water (containing buffers like phosphate (B84403) or formate) and an organic solvent such as acetonitrile (B52724) or methanol. The compound would be detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the compound strongly absorbs. The retention time is a characteristic property of the compound under specific conditions, and the area under the peak is proportional to its concentration, allowing for accurate quantification. Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak with good separation from any impurities. nih.gov
Table 3: Typical HPLC Method Parameters for Piperazine Derivatives
| Parameter | Condition |
|---|---|
| Column | Octadecylsilane (C18) bonded silica |
| Mobile Phase | Acetonitrile / Buffered aqueous solution (e.g., phosphate buffer) |
| Detection | UV at ~254 nm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-35 °C |
These are general conditions and require optimization for the specific analyte. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Identification in Research Samples
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds. While this compound has a relatively high molecular weight, it is generally amenable to GC-MS analysis.
In GC-MS, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase inside a capillary column. As the separated components exit the column, they enter the mass spectrometer, which generates a mass spectrum for each component. This provides a "chemical fingerprint" that allows for highly confident identification. Studies on related piperazine derivatives, such as mCPP, have established GC-MS methods for their detection and analysis in various research contexts. The retention time from the GC and the mass spectrum from the MS together provide two independent points of confirmation for the compound's identity.
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction (XRD) is a powerful, non-destructive technique that provides detailed information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the unambiguous determination of a molecule's solid-state structure, including bond lengths, bond angles, and conformational arrangements.
While a specific crystal structure for this compound is not publicly available in the crystallographic databases, data from closely related and more complex derivatives offer significant insights into the likely structural features of the core piperazine and substituted phenyl rings. For instance, the crystal structure of a derivative, 1-(3-chlorophenyl)-4-(4-(((2,3-dihydro-1H-inden-5-yl)oxy)methyl)phenethyl)piperazine, has been determined, providing valuable comparative data. researchgate.net
Illustrative Crystallographic Data for a Derivative Compound
The following table summarizes the crystallographic data obtained for the related compound, 1-(3-chlorophenyl)-4-(4-(((2,3-dihydro-1H-inden-5-yl)oxy)methyl)phenethyl)piperazine. researchgate.net This data serves as a valuable reference for what could be expected from a crystallographic study of this compound.
| Parameter | Value |
|---|---|
| Chemical Formula | C28H31ClN2O |
| Crystal System | Monoclinic |
| Space Group | P 1̄ (no. 2) |
| a (Å) | 21.9309(11) |
| b (Å) | 9.9648(5) |
| c (Å) | 11.0049(7) |
| β (°) | 93.403(6) |
| Volume (ų) | 2400.7(2) |
| Z | 4 |
| Temperature (K) | 293 |
The determination of the crystal structure of this compound itself would provide definitive information on its solid-state conformation and packing, which are crucial for understanding its physical properties such as solubility and melting point.
Electroanalytical Methods for Compound Detection and Characterization
Electroanalytical methods are a category of analytical techniques that use the relationship between electrical signals and chemical properties to identify and quantify substances. These methods are known for their high sensitivity, selectivity, and often, the portability of the instrumentation. For piperazine derivatives, voltammetric techniques have proven to be particularly useful.
Specific electroanalytical studies on this compound are not extensively reported in the literature. However, significant research has been conducted on the closely related compound, 1-(3-chlorophenyl)piperazine (mCPP), which shares the core 1-(3-chlorophenyl)piperazine moiety. The electrochemical behavior of mCPP provides a strong basis for understanding how this compound might behave and for developing suitable detection methods.
Research on mCPP has demonstrated that it undergoes an irreversible electrochemical oxidation process. researchgate.net A study utilizing square-wave voltammetry with disposable screen-printed carbon electrodes (SPCE) found an oxidation peak for mCPP at approximately +0.65 V (versus a silver reference electrode) in a Britton-Robinson buffer solution at pH 7. researchgate.net The addition of the phenylethyl group in this compound would likely influence the oxidation potential, potentially shifting it due to electronic effects of the substituent.
The voltammetric profiles of various psychoactive piperazine derivatives have been investigated at a glassy carbon electrode, revealing the crucial role of the aromatic amine in their oxidative profiles. up.pt This suggests that the 1-(3-chlorophenyl) portion of the molecule is the primary site of electrochemical activity.
Key Findings from Electroanalytical Studies of a Related Compound (mCPP)
The following table summarizes key findings from a study on the electroanalytical detection of mCPP, which can be considered as a foundational model for developing methods for this compound.
| Parameter | Finding for mCPP |
|---|---|
| Technique | Square-Wave Voltammetry |
| Working Electrode | Screen-Printed Carbon Electrode (SPCE) |
| Supporting Electrolyte | 0.04 mol L-1 Britton-Robinson buffer (pH 7) |
| Oxidation Potential | +0.65 V (vs. Ag) |
| Process | Irreversible electrochemical oxidation |
| Linear Range | 1-30 μmol L-1 |
| Limit of Detection (LOD) | 0.1 μmol L-1 |
The development of a specific electroanalytical method for this compound would require optimization of parameters such as the working electrode material, supporting electrolyte composition, and pH to achieve the best sensitivity and selectivity for its detection and quantification.
Future Research Directions and Unexplored Avenues for 1 3 Chlorophenyl 4 2 Phenylethyl Piperazine
Development of Novel Analogues with Enhanced Target Selectivity
The development of 1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine as a highly selective DAT ligand emerged from research initially focused on sigma-2 (σ2) receptor ligands. nih.govnih.gov During the systematic modification of phenylpiperazine scaffolds aimed at improving σ2 selectivity, the introduction of a phenylethyl group to the piperazine (B1678402) nitrogen of a 3-chlorophenylpiperazine core unexpectedly and dramatically shifted the compound's affinity towards the dopamine (B1211576) transporter. nih.gov This serendipitous discovery underscores the potential for further structural modifications to fine-tune the selectivity profile of this chemical class.
Future research in this area could focus on systematic structure-activity relationship (SAR) studies to identify the key molecular features responsible for its high DAT affinity and selectivity. By exploring modifications to both the 3-chlorophenyl ring and the phenylethyl moiety, it may be possible to develop analogues with even greater selectivity for DAT over other monoamine transporters, such as the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET), as well as other off-target receptors. For instance, altering the position and nature of the substituent on the phenyl ring or modifying the length and conformation of the ethyl linker could yield compounds with unique pharmacological profiles. The goal of such research would be to create a portfolio of molecular tools with varying degrees of selectivity, which would be invaluable for dissecting the specific roles of DAT in various physiological and pathological processes.
Table 1: Binding Affinities of this compound at Monoamine Transporters wikipedia.org
| Transporter | Dissociation Constant (Ki) (nM) |
| Dopamine Transporter (DAT) | 0.04 |
| Norepinephrine Transporter (NET) | 1107 |
| Serotonin Transporter (SERT) | 802 |
Investigation of New Biological Targets Beyond Monoamine Systems
While this compound is celebrated for its potent and selective interaction with the dopamine transporter, its initial investigation within a series of sigma receptor ligands suggests the possibility of interactions with other biological targets. nih.govwikipedia.org The broader family of phenylpiperazine derivatives is known to interact with a variety of receptors and enzymes. Therefore, a comprehensive screening of this compound against a wide panel of biological targets could reveal novel, previously unappreciated activities.
Computational approaches, such as in silico screening and molecular docking, could be employed to predict potential off-target interactions. nih.govresearchgate.net These predictive models could identify unforeseen binding partners, which could then be validated through in vitro binding and functional assays. Such investigations might uncover roles for this compound in cellular processes unrelated to dopamine transport, potentially opening up new therapeutic applications. For example, understanding any residual or novel affinity for sigma receptors or other CNS targets could provide a more complete picture of its pharmacological effects.
Application in Advanced In Vitro Organoid or 3D Cell Culture Models
The advent of brain organoid and 3D cell culture technologies offers an unprecedented opportunity to study the effects of compounds like this compound in a more physiologically relevant context than traditional 2D cell cultures. unina.itnih.govresearchgate.net Midbrain organoids, which can be differentiated to contain functional dopaminergic neurons, provide a powerful platform to investigate the impact of high-affinity DAT inhibition on neuronal development, circuit formation, and function. youtube.com
By applying this compound to these models, researchers could study its long-term effects on dopaminergic neuron survival, neurite outgrowth, and synaptic plasticity in a human-derived system. Furthermore, these models could be used to investigate the compound's effects in the context of neurodevelopmental or neurodegenerative disease models, such as those for Parkinson's disease, by using patient-derived induced pluripotent stem cells (iPSCs). nih.govyoutube.com The ability to visualize and manipulate these complex 3D structures would provide invaluable insights into the cellular and network-level consequences of potent DAT blockade.
Exploration of Interdisciplinary Research Opportunities (e.g., integration with optogenetics or chemogenetics in research settings)
The high potency and selectivity of this compound make it an ideal tool for integration with cutting-edge neuroscience techniques like optogenetics and chemogenetics. nih.govresearchgate.netnih.gov These technologies allow for the precise control of specific neuronal populations with light or designer drugs, respectively. In research settings, this compound could be used to create a state of sustained high extracellular dopamine by blocking DAT, while optogenetic or chemogenetic tools are simultaneously used to activate or inhibit specific neurons within a circuit.
This combination of pharmacological and genetic manipulation would allow researchers to dissect the role of dopamine in modulating the activity of specific neural pathways with unprecedented precision. For example, one could investigate how elevated dopamine levels, induced by this compound, alter the behavioral outputs of optogenetically-stimulated striatal projection neurons. nih.gov Such experiments could provide critical insights into the mechanisms underlying reward, motivation, and motor control, and how these processes are affected by dopaminergic dysregulation. The synergy between a highly selective pharmacological agent and precise neural circuit control tools represents a powerful future direction for neuroscience research.
Q & A
Q. What are the optimized synthetic routes for 1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, copper-catalyzed click chemistry (azide-alkyne cycloaddition) under ambient conditions can yield piperazine derivatives. Key steps include:
- Using CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in a H₂O:DCM (1:2) solvent system .
- Monitoring reaction progress via TLC (hexane:ethyl acetate, 1:2) and purification via silica gel chromatography (ethyl acetate:hexane, 1:8) .
Yield optimization may involve adjusting stoichiometry (e.g., 1.2 equiv. azide derivatives) or reaction time (2–24 hours).
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Structural validation typically employs:
- NMR spectroscopy : To confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.4 ppm for chlorophenyl groups).
- Mass spectrometry : To verify molecular weight (e.g., ESI-MS for [M+H]⁺ ions).
- HPLC : To assess purity (>95% by area normalization) .
For crystalline derivatives, X-ray diffraction may resolve stereochemistry .
Advanced Research Questions
Q. How does the substitution pattern on the phenyl rings influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies suggest:
- Electron-withdrawing groups (e.g., 3-Cl on phenyl) enhance receptor affinity due to increased lipophilicity and π-π stacking interactions .
- Phenylethyl side chains improve blood-brain barrier penetration, relevant for CNS-targeting applications .
Comparative assays (e.g., radioligand binding) against analogs (e.g., 1-(4-chlorophenyl)piperazine) can quantify selectivity .
Q. What computational models are used to predict receptor binding or metabolic pathways for this compound?
- Methodological Answer :
- Molecular docking : Tools like AutoDock Vina model interactions with serotonin (5-HT) receptors, leveraging homology models based on crystallized receptors (e.g., 5-HT₂A) .
- ADMET prediction : Software (e.g., SwissADME) estimates solubility (LogS ≈ -4.5), CYP450 inhibition risks, and bioavailability scores (0.55–0.75) .
- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2A irritant) .
- Ventilation : Use fume hoods to minimize inhalation exposure (PEL < 1 mg/m³).
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .
Contradictions in Evidence
- Synthesis Yield : reports 70–85% yields for click chemistry, while other methods (e.g., nucleophilic substitution) may yield <60% due to steric hindrance .
- Safety Classification : Some sources classify the compound as non-hazardous for transport , whereas others highlight skin/eye irritation risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
